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Compound of Interest

Compound Name: 8-Chloro-4-iodoquinoline
Cat. No.: B13468607
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Executive Summary & Compound Identity

8-Chloro-4-iodoquinoline is a di-halogenated heterocyclic scaffold critical in the development
of antimalarial agents (analogous to clioquinol and chloroquine) and kinase inhibitors.[1] Its
structural integrity relies on the precise positioning of the chlorine atom at the 8-position
(modulating lipophilicity and metal chelation) and the iodine atom at the 4-position (serving as a
reactive handle for Suzuki-Miyaura couplings or nucleophilic substitutions).

This guide provides a rigorous spectroscopic profile, synthesizing experimental principles with
predictive logic to establish a self-validating characterization workflow.
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Property Detail
IUPAC Name 8-Chloro-4-iodoquinoline
CAS Number 49713-55-5

Molecular Formula

Exact Mass 288.9155

4-position reactivity (1), 8-position modulation
Key Features o o
(CI), Quinoline aromaticity

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying specific impurities like 4,8-dichloroquinoline (incomplete iodination) or 8-chloro-4-
hydroxyquinoline (hydrolysis product).

The standard synthesis involves the activation of 8-chloro-4-hydroxyquinoline with
phosphorous oxychloride (

), followed by a Finkelstein-type halogen exchange or direct reaction with HI.

Workflow Visualization

8-Chloro-4-hydroxyquinoline | POCI3, Reflux _ | 4,8-Dichloroquinoline | Nal, HI, or Acetyl Chloride/Nal _ | 8-Chioro-4-iodoguinoline | - H20/Moisture | impurity: Hydrolysis
(Starting Material) = (Intermediate) = (Target) (Reversion to SM)

Click to download full resolution via product page

Caption: Synthetic pathway highlighting the critical halogen exchange step and potential
hydrolysis degradation.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides the most definitive confirmation of the halogenation pattern due to
the distinct isotopic signatures of Chlorine and lodine.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b13468607/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-8-chloro-4-iodoquinoline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13468607?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Isotopic Signature Analysis

The molecular ion region is diagnostic.[2]

 lodine (

): Monoisotopic. No M+2 contribution from lodine.

e Chlorine (
): Natural abundance ratio of ~3:1.
Diagnostic Pattern:
e M+ peak (m/z 289): Contains
+
. (Base peak intensity).[3][4][5]
e M+2 peak (m/z 291): Contains
+

. (Approx. 33% intensity of M+).[6]

» Note: If the M+2 peak is <5% or >50%, the 8-position chlorine is absent or bis-chlorination

has occurred.

Fragmentation Pathway

The fragmentation follows a stepwise loss of halogens, typically ejecting the weaker C-1 bond

first.[7]
e Molecular lon (

): m/z 289

e Loss of lodine radical (
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, 127 Da): Generates the [M-I]
cation at m/z 162 (8-chloroquinolinium ion).

¢ Loss of Chlorine radical (
, 35 Da): Generates the [M-1-Cl]
cation at m/z 127 (quinolinium radical cation).

¢ Ring Disintegration: Loss of HCN (27 Da) from the pyridine ring.

Molecular lon [M]+
m/z 289 (100%)
m/z 291 (33%)

I+ (127 Da)

[M - 1]+
8-Chloroquinolinium
m/z 162

Cl+ (35 Da)

[M-1-CI+
Quinolinium Core
m/z 127

HCN (27 Da)

[M-1-CIl-HCN]+
m/z 100
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Caption: Stepwise fragmentation pathway in EI/ESI-MS showing the sequential loss of
halogens.

Nuclear Magnetic Resonance (NMR)

NMR analysis must distinguish the specific substitution pattern (4,8-disubstituted) from
potential isomers (e.g., 4,7- or 4,6-disubstituted).

H NMR (Proton)

The spectrum will display 5 aromatic protons. The absence of the H8 resonance and the
specific splitting of H2/H3 are the primary confirmations.

Solvent:

or

(Shifts below are estimated for

).
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Critical Validation Check:

e H2/H3 Pair: Look for a clean pair of doublets with a coupling constant of ~4.5 Hz. If H2 is a

singlet, the 2-position is substituted (incorrect structure).

o H5 Peri-Shift: H5 should be the most downfield signal on the benzene ring, distinct from

H6/H7, due to the proximity of the lodine atom.[7]

C NMR (Carbon)

The
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C spectrum will show 9 carbon signals.

e C-1(C4): Carbon attached to lodine typically appears significantly upfield (shielded) due to
the "Heavy Atom Effect,” often appearing between 100 — 115 ppm, which is anomalous for
an aromatic carbon.[7]

e C-CI (C8): Typical aromatic C-ClI shift, ~130-135 ppm.

e C2: Most deshielded (closest to N), ~150 ppm.

Infrared Spectroscopy (IR)

IR is less specific for structural proof but useful for purity (absence of -OH or C=0).

Frequency (

Assignment Note
)
3030 - 3080 C-H Stretch (Aromatic) Weak, sharp bands.
1560 - 1590 C=C / C=N Stretch Quinoline skeletal vibrations.
Often obscured, but diagnostic
~1050 - 1100 C-CI Stretch (Aryl) o
if distinct.
Low frequency fingerprint
~500 - 600 C-I Stretch ) a yngerp
region.
Crucial: Presence indicates
ABSENCE O-H Stretch (3200-3500) unreacted 8-chloro-4-
quinolinol.
Indicates absence of quinolone
ABSENCE C=0 Stretch (1650-1700)

tautomers.

Experimental Protocols
Protocol 1: NMR Sample Preparation

e Mass: Weigh 5-10 mg of 8-Chloro-4-iodoquinoline.
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e Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard.

« Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug
into the NMR tube.[7]

e Acquisition:
o Set relaxation delay (

) to
s to ensure integration accuracy of protons near the quadrupolar lodine nucleus.

o Acquire at least 16 scans for

H to resolve the H5/H7 coupling patterns.

Protocol 2: LC-MS Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 pum).[7]

o Mobile Phase: Gradient of Water (0.1% Formic Acid) : Acetonitrile.
o Gradient: 5% ACN to 95% ACN over 10 mins.

e Detection: UV at 254 nm and ESI (+) Mode.

e Success Criteria: Single peak at 254 nm; Mass spectrum at apex shows m/z 289/291 ratio of
3:1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://www.benchchem.com/product/b13468607?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bocsci.com/4-chloro-8-iodoquinoline-cas-49713-55-5-item-221362.html
https://pdf.benchchem.com/40/Unraveling_the_Molecular_Blueprint_A_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_of_4_Chlorophenyl_4_8_nitroquinolin_5_yl_piperazin_1_yl_methanone.pdf
https://www.compoundchem.com/wp-content/uploads/2015/02/Analytical-Chemistry-1-H-NMR-Chemical-Shifts.pdf
https://utoronto.scholaris.ca/server/api/core/bitstreams/b736c734-b5a9-4a45-8476-663f7e160db9/content
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Fragmentation_Patterns_in_Mass_Spectra
https://pubchemlite.lcsb.uni.lu/e/compound/17750619
https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison-with-t-13769.html
https://www.chemscene.com/product/125096-73-3.html
https://m.chemicalbook.com/SpectrumEN_611-33-6_1HNMR.htm
https://www.benchchem.com/product/b13468607/docs#spectroscopic-characterization-of-8-chloro-4-iodoquinoline-nmr-ir-ms
https://www.benchchem.com/product/b13468607/docs#spectroscopic-characterization-of-8-chloro-4-iodoquinoline-nmr-ir-ms
https://www.benchchem.com/product/b13468607/docs#spectroscopic-characterization-of-8-chloro-4-iodoquinoline-nmr-ir-ms
https://www.benchchem.com/product/b13468607/docs#spectroscopic-characterization-of-8-chloro-4-iodoquinoline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13468607?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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